molecular formula C11H16BrO3P B1337983 Diethyl 2-bromobenzylphosphonate CAS No. 63909-55-7

Diethyl 2-bromobenzylphosphonate

Cat. No. B1337983
Key on ui cas rn: 63909-55-7
M. Wt: 307.12 g/mol
InChI Key: HOSRNZRYSLDCGZ-UHFFFAOYSA-N
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Patent
US08227623B2

Procedure details

2-Bromobenzyl bromide (1048 g, 4.2 mol) was melted in a water bath of 60° C. and dissolved in xyleen (734 ml). The solution was heated to 80° C. Next triethyl phosphite (766 ml, 4.46 mol) was added in three equal portions to the reaction mixture in 60 minutes. The mixture was stirred overnight at 110° C. The reaction mixture was co-evaporated twice with 400 ml of xylene. The xylene was removed in vacuo at 60° C. The product was dried in a vacuum oven at 60° C. and was used without further purification.
Quantity
1048 g
Type
reactant
Reaction Step One
Quantity
766 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Br.[P:10]([O:17]CC)([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13]>C1(C)C(C)=CC=CC=1>[CH2:12]([O:11][P:10]([CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[Br:1])(=[O:17])[O:14][CH2:15][CH3:16])[CH3:13]

Inputs

Step One
Name
Quantity
1048 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Step Two
Name
Quantity
766 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at 110° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in xyleen (734 ml)
CUSTOM
Type
CUSTOM
Details
The xylene was removed in vacuo at 60° C
CUSTOM
Type
CUSTOM
Details
The product was dried in a vacuum oven at 60° C.
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)OP(OCC)(=O)CC1=C(C=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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